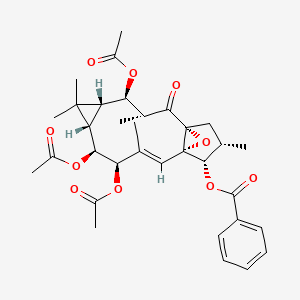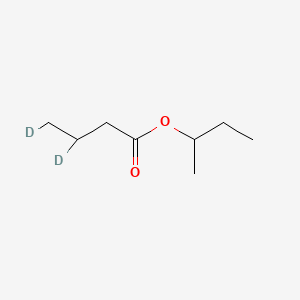
Mcl-1 inhibitor 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mcl-1 inhibitor 14, also known as compound (Ra)-10, is a potent inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the BCL-2 family of proteins. MCL-1 plays a crucial role in preventing apoptosis by binding to pro-apoptotic proteins, thus promoting cell survival. Overexpression of MCL-1 is frequently observed in various cancers and is associated with tumorigenesis, poor prognosis, and drug resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The development of Mcl-1 inhibitors, including Mcl-1 inhibitor 14, often involves complex synthetic routes. One approach utilizes DNA-encoded chemical library synthesis and screening to generate macrocyclic hits that serve as Mcl-1 inhibitors. This method involves conformational analysis and structure-based design, combined with a robust synthetic platform for rapid analoging .
Análisis De Reacciones Químicas
Types of Reactions: Mcl-1 inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DNA-encoded chemical libraries, macrocyclic compounds, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction efficiency .
Major Products: The major products formed from these reactions are macrocyclic compounds with enhanced inhibitory activity against MCL-1. These products are further optimized through structure-based design to achieve low nanomolar potency .
Aplicaciones Científicas De Investigación
Mcl-1 inhibitor 14 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of MCL-1 in tumorigenesis and to develop targeted therapies for cancers with high MCL-1 expression. It has shown preclinical activity in solid tumors and hematologic malignancies .
In addition to cancer research, this compound is used in studies investigating apoptosis and cell survival mechanisms. By inhibiting MCL-1, researchers can better understand the molecular pathways involved in apoptosis and develop strategies to overcome drug resistance in cancer therapy .
Mecanismo De Acción
Mcl-1 inhibitor 14 exerts its effects by selectively binding to the MCL-1 protein, freeing pro-apoptotic proteins such as BAX and BAK. This binding initiates apoptosis by disrupting the interaction between MCL-1 and pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent cell death .
Comparación Con Compuestos Similares
Mcl-1 inhibitor 14 is part of a broader class of MCL-1 inhibitors, including other small molecule inhibitors, peptide inhibitors, covalent inhibitors, natural products, and MCL-1 PROTACs. Similar compounds include S63845, AZD5991, and PRT1419, which also target MCL-1 to induce apoptosis in cancer cells .
Compared to these compounds, this compound exhibits unique structural features and high potency, making it a valuable tool in cancer research and therapy. Its low nanomolar inhibitory activity and ability to selectively target MCL-1 distinguish it from other inhibitors in this class .
Propiedades
Fórmula molecular |
C39H41ClFN5O5S |
|---|---|
Peso molecular |
746.3 g/mol |
Nombre IUPAC |
17-chloro-33-fluoro-12-(2-methoxyethoxymethyl)-5,14,22-trimethyl-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |
InChI |
InChI=1S/C39H41ClFN5O5S/c1-44-36-30-11-12-32(40)35(36)37-31(33(43-46(37)3)20-50-15-14-49-4)22-52-21-26-19-27(45(2)42-26)9-7-23-16-24-18-25(41)8-10-28(24)34(17-23)51-13-5-6-29(30)38(44)39(47)48/h8,10-12,16-19H,5-7,9,13-15,20-22H2,1-4H3,(H,47,48) |
Clave InChI |
QJXIDXIADATUOH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)C)Cl)N(N=C3COCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)

![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)


![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)






